Stereochemical Impact on Biological Activity: Evidence from Enantiomeric Pair Analysis
The specific (1R,2R) stereochemistry of the cyclohexyl ring in CAS 651312-68-4 (and its stereoisomer CAS 651312-69-5) is a critical determinant of biological activity. In a relevant pharmacological context, the blockade of P2X3 containing channels by a structurally related antagonist was found to be stereospecific. The R-enantiomer (A-317344) was significantly less active at P2X3 and P2X2/3 receptors compared to its active counterpart [1]. This establishes that stereochemistry is not a trivial detail but a primary driver of target engagement and efficacy. Therefore, sourcing the correct stereoisomer or the racemic mixture with defined stereochemical composition is paramount for reproducible biological results.
| Evidence Dimension | Stereochemical Configuration vs. Activity |
|---|---|
| Target Compound Data | CAS 651312-68-4 (unspecified stereochemistry) or CAS 651312-69-5 (1R,2R) |
| Comparator Or Baseline | R-enantiomer (e.g., A-317344) of a related compound |
| Quantified Difference | Significant reduction in activity for the R-enantiomer compared to the active stereoisomer in P2X3/P2X2/3 receptor functional assays. |
| Conditions | In vitro functional assays on recombinant P2X3 and P2X2/3 receptors |
Why This Matters
Ensures procurement of the biologically relevant stereochemical form, preventing experimental failure due to inactive enantiomers.
- [1] Jarvis MF, Burgard EC, McGaraughty S, et al. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proc Natl Acad Sci U S A. 2002;99(26):17179-17184. doi:10.1073/pnas.252537299. View Source
